DAGLβ Inhibitory Potency: (S)-KT109 Exhibits 50‑Fold Weaker Inhibition Than (R)-KT109
(S)-KT109 is a substantially less potent inhibitor of diacylglycerol lipase β (DAGLβ) than its (R)-enantiomer. In recombinant enzyme assays, (S)-KT109 exhibits an IC50 of 39.81 nM, whereas (R)-KT109 achieves an IC50 of 0.79 nM, representing a 50.4‑fold difference in potency [1]. Racemic KT109 shows an intermediate IC50 of 42 nM . This data is derived from competitive activity‑based protein profiling (ABPP) assays performed under identical experimental conditions, enabling direct quantitative comparison [1].
| Evidence Dimension | DAGLβ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 39.81 nM |
| Comparator Or Baseline | (R)-KT109: IC50 = 0.79 nM; Racemic KT109: IC50 = 42 nM |
| Quantified Difference | 50.4‑fold less potent than (R)-KT109; comparable to racemic KT109 |
| Conditions | Competitive ABPP assay using recombinant DAGLβ enzyme; consistent conditions across enantiomers |
Why This Matters
This 50‑fold potency differential establishes (S)-KT109 as the appropriate enantiomer for experiments requiring attenuated DAGLβ inhibition, such as dose‑response curve shaping or when full DAGLβ blockade by (R)-KT109 is pharmacologically undesirable.
- [1] Hsu KL, Tsuboi K, Adibekian A, Pugh H, Masuda K, Cravatt BF. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses. Nat Chem Biol. 2013;9(12):778-785. View Source
